N-(5,7-Dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide N-(5,7-Dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1008690-49-0
VCID: VC0368174
InChI: InChI=1S/C22H26N2O3/c1-14-12-16(3)21-18(13-14)20(23-17(4)25)22(26)24(21)10-7-11-27-19-9-6-5-8-15(19)2/h5-6,8-9,12-13,20H,7,10-11H2,1-4H3,(H,23,25)
SMILES: CC1=CC=CC=C1OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C
Molecular Formula: C22H26N2O3
Molecular Weight: 366.5g/mol

N-(5,7-Dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide

CAS No.: 1008690-49-0

Main Products

VCID: VC0368174

Molecular Formula: C22H26N2O3

Molecular Weight: 366.5g/mol

N-(5,7-Dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide - 1008690-49-0

CAS No. 1008690-49-0
Product Name N-(5,7-Dimethyl-2-oxo-1-(3-(o-tolyloxy)propyl)indolin-3-yl)acetamide
Molecular Formula C22H26N2O3
Molecular Weight 366.5g/mol
IUPAC Name N-[5,7-dimethyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide
Standard InChI InChI=1S/C22H26N2O3/c1-14-12-16(3)21-18(13-14)20(23-17(4)25)22(26)24(21)10-7-11-27-19-9-6-5-8-15(19)2/h5-6,8-9,12-13,20H,7,10-11H2,1-4H3,(H,23,25)
Standard InChIKey ZOBDIKIDRVYOKM-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C
Canonical SMILES CC1=CC=CC=C1OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C
PubChem Compound 20104374
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator